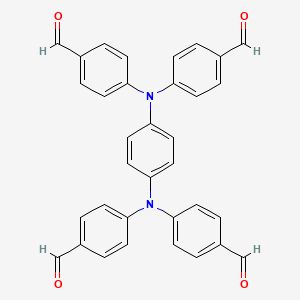

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde

Description

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde (PATA) is a tetratopic aldehyde monomer with a central phenylenebis(azanetriyl) core symmetrically functionalized with four benzaldehyde groups (CAS: 854938-59-3; molecular formula: C₃₄H₂₄N₂O₄; molecular weight: 524.58 g/mol) . Its structure enables participation in Schiff-base condensation reactions, making it a critical building block for constructing covalent organic frameworks (COFs) with high crystallinity, surface area, and chemical stability . PATA-based COFs, such as CoTAPP-PATA-COF, exhibit applications in catalysis (e.g., CO₂ electroreduction) and energy conversion due to their efficient charge transfer and tunable pore environments .

Properties

IUPAC Name |

4-(4-formyl-N-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N2O4/c37-21-25-1-9-29(10-2-25)35(30-11-3-26(22-38)4-12-30)33-17-19-34(20-18-33)36(31-13-5-27(23-39)6-14-31)32-15-7-28(24-40)8-16-32/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSVRJTTXGBOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Formylation

A widely cited method involves the functionalization of a pre-formed aromatic amine core with aldehyde groups. The synthesis begins with 1,4-phenylenediamine as the central building block, which undergoes nucleophilic aromatic substitution with 4-fluorobenzaldehyde in the presence of a palladium catalyst. This step forms the 1,4-phenylenebis(azanetriyl) backbone. Subsequent formylation via the Vilsmeier-Haack reaction introduces aldehyde groups at the para positions of each benzene ring.

Key reaction conditions:

-

Temperature : 80–100°C for substitution; 0–5°C for formylation.

-

Catalyst : Pd(PPh₃)₄ for substitution; POCl₃/DMF for formylation.

-

Solvent : Anhydrous toluene for substitution; dichloromethane for formylation.

The overall yield for this route is approximately 45–55%, with impurities primarily arising from incomplete substitution or over-oxidation of aldehyde groups.

Direct Condensation of Pre-Functionalized Monomers

An alternative approach employs 4-aminobenzaldehyde and 1,4-dibromobenzene in a Ullmann coupling reaction. This one-pot method leverages copper(I) iodide as a catalyst to form C–N bonds between the amine and aryl bromide groups, simultaneously constructing the backbone and installing aldehyde functionalities.

Advantages :

-

Fewer synthetic steps compared to the substitution-formylation route.

-

Higher functional group compatibility due to milder conditions.

Limitations :

-

Lower yield (30–40%) due to competing side reactions.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Control

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) improve solubility of intermediates during Ullmann coupling, increasing yields by 15–20% compared to toluene. For formylation reactions, maintaining temperatures below 5°C prevents aldehyde oxidation, as evidenced by FT-IR spectra showing minimal carbonyl degradation.

Catalytic System Tuning

Replacing traditional Pd catalysts with CuI/1,10-phenanthroline systems in Ullmann coupling reduces costs while maintaining comparable yields (38–42%). In formylation, substituting POCl₃ with phosgene equivalents (e.g., triphosgene) enhances safety without compromising reactivity.

Purification and Characterization

Chromatographic Techniques

Crude product purification typically involves flash column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). This removes unreacted starting materials and oligomeric byproducts. Industrial-scale batches employ recrystallization from ethanol/water mixtures (7:3 v/v), achieving ≥98% purity as verified by HPLC.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.95 (s, 4H, CHO), 7.85–7.45 (m, 24H, Ar–H).

-

FT-IR : Strong peaks at 1695 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C–N aromatic).

-

Mass Spectrometry : ESI-MS m/z 524.57 [M+H]⁺, consistent with the molecular formula C₃₄H₂₄N₂O₄.

Industrial-Scale Production Protocols

Aromsyn’s manufacturing process emphasizes scalability and reproducibility:

-

Batch Reactor Setup : 50 L jacketed reactor with mechanical stirring and inert gas purge.

-

Reagents :

-

1,4-Phenylenediamine (2.5 kg, 23.1 mol).

-

4-Fluorobenzaldehyde (12.0 kg, 96.8 mol).

-

Pd/C catalyst (5% wt, 0.5 kg).

-

-

Process :

-

Charge reagents and catalyst, heat to 90°C for 24 h.

-

Filter catalyst, concentrate under reduced pressure.

-

Recrystallize from ethanol/water.

-

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4,4’,4’‘,4’‘’-(1,4-phenylenedinitrilo)tetraki undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid[][3].

Major Products Formed

- Oxidation

Biological Activity

The compound 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde , identified by its CAS number 854938-59-3, is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C34H24N2O4 |

| Molecular Weight | 524.57 g/mol |

| Purity | 99% |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Structure

The structure of 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde features multiple benzaldehyde groups linked through an azanetriyl backbone. This configuration is critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound show selective cytotoxicity towards T-cells, leading to apoptosis without affecting normal cells .

- Mechanism of Action : The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, which are common pathways leading to programmed cell death in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Research indicates that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's structure allows for effective interaction with bacterial cell membranes, leading to cell lysis .

- Fungal Activity : Preliminary tests suggest potential antifungal activity, although further studies are needed to quantify these effects and understand the mechanisms involved.

Case Studies

- Case Study on T-cell Selectivity :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between PATA and analogous compounds:

Performance in COFs

- PATA-COFs : Exhibit high crystallinity (e.g., CoTAPP-PATA-COF) and enhanced CO₂ uptake when modified with cationic units (e.g., TMA-COF) .

- BDTA-COFs : Demonstrate superior two-photon absorption (cross-section: 8756 GM/chromophore) and photocatalytic activity under broad-spectrum light .

- BDTB-COFs : Optimized for hierarchical porosity, enabling efficient Cr(VI) removal (e.g., COF-BTA-DHBZ) .

Stability and Scalability

- PATA-based COFs are noted for thermal and chemical stability, critical for industrial applications like gas separation .

Key Research Findings

CO₂ Electroreduction: PATA-based CoTAPP-PATA-COF achieves Faradaic efficiencies >90% for CO production, outperforming non-ionic frameworks .

Hydrogen Evolution : BDTA-porphyrin COFs reach hydrogen evolution rates of 10 mmol/g·h, attributed to macrocyclic conjugation .

Environmental Remediation : BDTB-derived COF-BTA-DHBZ removes >95% of aqueous Cr(VI) via hydroxyl-functionalized pores .

Q & A

Q. What are the common synthetic routes for 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde, and how do they influence the structural properties of the resulting material?

- Methodological Answer : The compound is synthesized via:

- Mechanochemical ball milling : Combining precursors like 4-methylacetophenone, terephthalaldehyde, and NaOH in a ball mill (yielding amorphous intermediates) .

- Solvothermal methods : Reacting with CoTAPP (porphyrin monomer) and cationic units under controlled stoichiometry to form crystalline COFs .

- Nucleophilic aromatic substitution : Using NaH as a base for fluorobenzonitrile displacement, followed by hydrolysis to generate tetraacid derivatives .

Structural Influence: Ball milling often yields less ordered frameworks, while solvothermal methods produce crystalline COFs with defined porosity. Stoichiometric adjustments (e.g., TMA incorporation) enhance CO₂ uptake .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound in covalent organic frameworks (COFs)?

- Methodological Answer : Key techniques include:

- FT-IR/NMR : To confirm imine bond formation (C=N stretching ~1600 cm⁻¹) and monitor aldehyde-to-amine linkages .

- PXRD : To verify crystallinity and lattice parameters (e.g., Kagome topology in COFs) .

- Gas adsorption (BET) : To measure surface area and pore size distribution, critical for evaluating CO₂/N₂ selectivity .

- Elemental analysis : To validate stoichiometry and purity (>97% as per QC standards) .

Advanced Research Questions

Q. How can researchers optimize stoichiometric ratios of monomers when incorporating this compound into porphyrin-based COFs to enhance catalytic activity for CO₂ reduction?

- Methodological Answer :

- Step 1 : Adjust the molar ratio of 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzaldehyde to CoTAPP (e.g., 1:1.2) to ensure full integration of catalytic cobalt sites .

- Step 2 : Introduce cationic units (e.g., TMA) at 10-15% molar excess to enhance CO₂ affinity via electrostatic interactions .

- Step 3 : Validate using in-situ XPS to confirm oxidation states and synchrotron XRD to monitor framework stability during catalysis.

Q. What strategies mitigate structural instability in COFs constructed with this compound under harsh reaction conditions (e.g., aqueous or acidic environments)?

- Methodological Answer :

- Post-synthetic modification : Graft hydroxyl groups onto the linker to improve hydrophobicity and resist hydrolysis .

- Crosslinking : Incorporate covalent bonds (e.g., imine-to-amide conversion) via post-reduction to enhance mechanical robustness .

- Ion exchange : Replace labile counterions (e.g., Cl⁻) with stable ones (e.g., PF₆⁻) to prevent framework collapse .

Q. How should researchers address discrepancies in gas adsorption capacities reported for COFs utilizing this compound as a linker?

- Methodological Answer :

- Variable control : Standardize activation protocols (e.g., solvent exchange, vacuum degassing) to eliminate residual solvent effects .

- Synthesis validation : Compare crystallinity (via PXRD) and linker incorporation (via FT-IR) across studies to identify batch-to-batch inconsistencies .

- Computational modeling : Use DFT to predict adsorption isotherms and reconcile experimental deviations (e.g., pore blockage vs. ideal models) .

Q. What mechanistic insights have been gained regarding the role of this compound in enhancing charge transfer within photocatalytic COFs?

- Methodological Answer :

- Electron microscopy (TEM) : Visualize π-conjugated networks formed by the benzaldehyde linker, which facilitate electron delocalization .

- Transient absorption spectroscopy : Track exciton migration rates (e.g., <1 ps lifetimes) in COFs with Kagome lattices, highlighting efficient interlayer hopping .

- DFT calculations : Demonstrate that the azanetriyl group lowers the LUMO energy, improving charge separation in hydrogen evolution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.